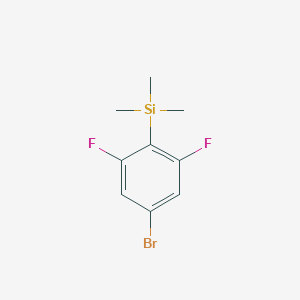

(4-Bromo-2,6-difluorophenyl)trimethylsilane

Description

Properties

IUPAC Name |

(4-bromo-2,6-difluorophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLAJTVMTCLPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrF2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Reaction Conditions

The bromination of 2,6-difluoroaniline (CAS: 5509-65-9) is typically performed using elemental bromine () in acetic acid () at ambient temperature. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing fluorine atoms direct bromine to the para position relative to the amine group.

Reaction Scheme:

Key Data:

The use of acetic acid as a solvent mitigates side reactions, such as dibromination, while facilitating rapid protonation of the intermediate σ-complex. Post-reaction neutralization with sodium carbonate () ensures high-purity isolation of 4-bromo-2,6-difluoroaniline via dichloromethane extraction.

The introduction of the trimethylsilyl () group to 4-bromo-2,6-difluoroaniline is achieved through nucleophilic substitution under anhydrous conditions.

Reaction Mechanism and Reagents

Trimethylsilyl chloride () serves as the silylating agent, with a base such as triethylamine () or sodium hydride () neutralizing the generated . The reaction proceeds via deprotonation of the aromatic amine, followed by nucleophilic attack on the silicon center.

Reaction Scheme:

Optimized Conditions:

Purification and Yield

Crude product purification involves silica gel chromatography using petroleum ether () and ethyl acetate () gradients, achieving >98% purity. Typical yields range from 70–85% , contingent on rigorous exclusion of moisture.

Advanced Synthetic Approaches

Continuous Flow Synthesis

Recent advancements leverage continuous flow reactors to enhance reaction control and scalability. By maintaining precise temperature and residence time, this method reduces side-product formation and improves throughput.

Advantages:

Alternative Halogenation-Silylation Sequences

While the bromination-silylation sequence is dominant, alternative pathways involving iodine-directed silylation have been explored. However, these methods face challenges in regioselectivity and are less economically viable.

Comparative Analysis of Halogenated Analogues

The choice of halogen significantly impacts reactivity and downstream applications.

| Compound | Reactivity in Cross-Coupling | Thermal Stability |

|---|---|---|

| (4-Bromo-2,6-difluorophenyl)TMS | High | Moderate |

| (4-Chloro-2,6-difluorophenyl)TMS | Moderate | High |

| (4-Iodo-2,6-difluorophenyl)TMS | Very High | Low |

Bromine’s balance of reactivity and stability makes it preferable for Suzuki-Miyaura couplings, whereas iodine analogues, though more reactive, suffer from instability during prolonged storage.

Challenges and Mitigation Strategies

Hydrolysis of Trimethylsilyl Chloride

The moisture sensitivity of necessitates strict anhydrous conditions. Molecular sieves (3 Å) and inert gas atmospheres () are employed to suppress hydrolysis.

Regioselectivity in Bromination

Competing ortho-bromination is minimized by the steric and electronic effects of fluorine substituents, which favor para substitution. Catalytic additives, such as triethylamine hydrochloride, further enhance selectivity, as demonstrated in analogous chlorophenol brominations .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Organic Synthesis

(4-Bromo-2,6-difluorophenyl)trimethylsilane serves as a valuable intermediate in organic synthesis. It can be utilized in:

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Silane Coupling Agents: It acts as a silane coupling agent to enhance adhesion between organic polymers and inorganic materials.

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

- Anticancer Agents: Studies have shown that derivatives of this compound exhibit inhibitory effects on cancer cell lines by modulating specific signaling pathways.

- GPR120 Agonists: Research indicates that related compounds may act as GPR120 agonists, promoting GLP-1 secretion in the gastrointestinal tract, which has implications for diabetes treatment .

Material Science

In material science, this compound is used for:

- Surface Modification: Its silane functionality allows for the modification of surfaces to improve hydrophobicity and chemical resistance.

- Nanocomposites: It is incorporated into nanocomposites to enhance mechanical properties and thermal stability.

Data Tables

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: GPR120 Agonism

Research conducted on related compounds demonstrated their ability to activate GPR120 receptors, leading to increased GLP-1 secretion. This effect was linked to improved glucose metabolism in animal models, suggesting potential therapeutic applications for type 2 diabetes management.

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-difluorophenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms on the phenyl ring influence the compound’s reactivity and selectivity in chemical transformations. The trimethylsilyl group can act as a protecting group or a leaving group in different reactions .

Comparison with Similar Compounds

Positional Isomers

- (6-Bromo-2,3-difluorophenyl)trimethylsilane (C₉H₁₁BrF₂Si, 265.17 g/mol) : Structural Difference: Bromo and fluorine substituents are positioned at 6, 2, and 3 instead of 4, 2, and 4. Steric hindrance near the TMS group may also differ.

Functional Group Variants

- 4-Bromo-2,6-bis(2-methyl-2-propanyl)phenoxysilane (C₁₇H₂₉BrOSi, 357.41 g/mol) : Key Difference: Phenoxy group replaces direct phenyl-TMS linkage, with bulky tert-butyl substituents at 2 and 6 positions. Implications: Increased steric bulk reduces reactivity in coupling reactions but enhances thermal stability. The phenoxy group may participate in ether cleavage reactions.

Functional and Reactivity Comparisons

Boronic Acid Derivatives

- 3-Bromo-2,6-difluorophenylboronic acid (C₆H₄BBrF₂O₂, 236.80 g/mol) :

- Application : Used in Suzuki-Miyaura couplings. The boronic acid group enables cross-coupling with aryl halides, unlike the TMS group, which is typically inert in such reactions.

- Handling : Requires storage at 0–6°C due to sensitivity, whereas TMS derivatives are more stable under ambient conditions.

Amide Derivatives

- N-(4-Bromo-2,6-difluorophenyl)-2,2,2-trifluoroacetamide (C₈H₅BrF₅NO, 299.03 g/mol, >99% purity) : Reactivity: The trifluoroacetamide group introduces hydrogen-bonding capacity and susceptibility to hydrolysis, unlike the inert TMS group. Applications: Intermediate in pharmaceutical synthesis (e.g., protease inhibitors).

- N-(4-Bromo-2,6-difluorophenyl)acetamide (C₈H₆BrF₂NO, 250.04 g/mol, m.p. 188–190°C) : Properties: Higher polarity compared to TMS derivatives, leading to different solubility profiles (e.g., soluble in methanol/water mixtures).

Comparative Data Table

*Estimated data based on structural analogs.

Biological Activity

(4-Bromo-2,6-difluorophenyl)trimethylsilane is a compound of significant interest in the field of medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom and two fluorine atoms on a phenyl ring, offers potential for various biological activities. This article provides an overview of the biological activity of this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BrF2Si. The presence of halogen substituents (bromine and fluorine) often enhances the lipophilicity and biological activity of organic compounds, making them suitable candidates for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may modulate signaling pathways by binding to these targets, which can lead to various physiological effects. For example, it has been studied for its potential role in inhibiting protein-protein interactions involved in cancer progression .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trimethylsilane group or the substitution pattern on the phenyl ring can significantly influence its potency and selectivity. Research indicates that electron-withdrawing groups like bromine and fluorine enhance the compound's reactivity and interaction with biological targets .

Case Studies

-

Inhibition of Protein-Protein Interactions :

A study investigated the efficacy of this compound as an inhibitor of YAP/TAZ-TEAD interactions, which are crucial in cancer cell proliferation. The compound demonstrated significant inhibitory activity in vitro, suggesting its potential as a therapeutic agent against certain cancers . -

Antiviral Activity :

Preliminary research has indicated that derivatives of this compound may exhibit antiviral properties. In particular, studies focusing on its analogs have shown effectiveness against viral infections by targeting specific viral proteins involved in replication . -

Selectivity in TRPV Channel Modulation :

The compound has been evaluated for its effects on TRPV channels, which are implicated in various physiological processes. It was found to selectively modulate TRPV4 activity without significant cytotoxicity in human cell lines, indicating its potential for developing new therapeutic agents targeting pain and inflammation pathways .

Q & A

Basic: What are the standard synthetic routes for (4-Bromo-2,6-difluorophenyl)trimethylsilane, and how are intermediates characterized?

Answer:

The synthesis typically involves halogenation and silylation steps. For example:

- Step 1: Bromination and fluorination of a phenyl precursor (e.g., 2,6-difluoroaniline) using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., AlCl₃) to achieve regioselectivity .

- Step 2: Silylation via nucleophilic substitution using trimethylsilyl chloride (TMSCl) in anhydrous THF with a base (e.g., triethylamine) to deprotonate reactive sites and drive the reaction .

Characterization:

- Purity: High-performance liquid chromatography (HPLC) or GC-MS to confirm >95% purity (common for organosilanes in ).

- Structural Confirmation: , , and NMR to identify substituent positions and silyl group integration .

- Crystallography: Single-crystal X-ray diffraction (as in ) resolves bond angles and steric effects of the bulky trimethylsilyl group.

Advanced: How does steric hindrance from the trimethylsilyl group influence cross-coupling reactivity in Suzuki-Miyaura reactions?

Answer:

The trimethylsilyl group creates steric bulk, which:

- Slows Transmetalation: Reduces accessibility of the boron reagent to the palladium catalyst, requiring optimized ligand systems (e.g., SPhos or XPhos) .

- Alters Regioselectivity: In asymmetric aryl halides, the silyl group directs coupling to less hindered positions. For example, in 4-bromo-2,6-difluorophenyl derivatives, coupling occurs preferentially at the bromine site over fluorine .

Methodological Mitigation:

- Use elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) to enhance reaction rates .

- Monitor competing pathways (e.g., protodehalogenation) via NMR to adjust catalyst loading .

Basic: What are the stability considerations for this compound under ambient and reaction conditions?

Answer:

- Moisture Sensitivity: The Si–C bond hydrolyzes in the presence of water, forming silanols. Store under inert gas (N₂/Ar) and use anhydrous solvents (THF, toluene) .

- Thermal Stability: Decomposes above 150°C (predicted via thermogravimetric analysis, TGA). Avoid prolonged heating in refluxing solvents like DMF .

- Light Sensitivity: UV-Vis spectra () suggest degradation under UV light; use amber glassware for storage.

Advanced: How can computational modeling (DFT) predict the electronic effects of fluorine and bromine substituents on silyl group reactivity?

Answer:

Density Functional Theory (DFT) calculates:

- Electrostatic Potential Maps: Fluorine’s electron-withdrawing effect increases the partial positive charge on silicon, enhancing electrophilicity at the silyl site .

- Frontier Molecular Orbitals (FMOs): The LUMO energy of the trimethylsilyl group correlates with its susceptibility to nucleophilic attack (e.g., in fluoride-mediated desilylation) .

Validation:

Compare computed NMR chemical shifts with experimental data (error < 2 ppm validates models) .

Basic: What analytical techniques differentiate this compound from positional isomers?

Answer:

- GC-MS: Retention times and fragmentation patterns distinguish isomers (e.g., 2-bromo vs. 4-bromo derivatives) .

- NMR:

Advanced: How do solvent and temperature affect the regioselectivity of desilylation reactions?

Answer:

- Polar Protic Solvents (MeOH/H₂O): Promote protodesilylation at room temperature, yielding (4-bromo-2,6-difluorophenyl)methanol .

- Fluoride Sources (TBAF): In THF, desilylation occurs at -20°C with retention of the aryl bromide for downstream coupling .

Contradictions in Literature:

- reports 24% yield for silylation in THF at 65°C, while notes higher yields (70–80%) for similar reactions using Et₃N at RT. This suggests base strength and reaction time are critical variables .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Hazards: Irritant (H315, H319, H335); handle in a fume hood with PPE (gloves, goggles) .

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Advanced: Can this compound serve as a precursor for chiral ligands in asymmetric catalysis?

Answer:

Yes, via functionalization of the bromine site:

- Step 1: Suzuki coupling with chiral boronic esters to install phosphine or amine groups .

- Step 2: Desilylation (e.g., using TBAF) yields free hydroxyl or amino groups for metal coordination .

Case Study:

describes ethynyl-trimethylsilane derivatives used in Sonogashira couplings to build chiral frameworks.

Basic: What are common impurities in synthesized batches, and how are they removed?

Answer:

- Impurities: Residual brominated byproducts (e.g., di-bromo derivatives) or hydrolyzed silanols.

- Purification:

Advanced: How does the compound’s logP value influence its application in medicinal chemistry?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.